molecular formula C15H16N6 B13562968 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine

2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13562968
M. Wt: 280.33 g/mol
InChI Key: DJSRCTUMBMHVMY-UHFFFAOYSA-N
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Description

2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities, particularly in the field of medicinal chemistry. The presence of the indole moiety further enhances its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of pyrazolo[3,4-d]pyrimidine derivatives with indole derivatives under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can induce apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.

    Indole derivatives: Widely studied for their pharmacological properties.

Uniqueness

The uniqueness of 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine lies in its dual structural features, combining the bioactive pyrazolo[3,4-d]pyrimidine core with the indole moiety. This combination enhances its potential as a multifunctional agent with diverse biological activities .

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine

InChI

InChI=1S/C15H16N6/c16-6-5-10-8-21(13-4-2-1-3-11(10)13)15-12-7-19-20-14(12)17-9-18-15/h1-4,7,9-10H,5-6,8,16H2,(H,17,18,19,20)

InChI Key

DJSRCTUMBMHVMY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1C3=NC=NC4=C3C=NN4)CCN

Origin of Product

United States

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